4-Acetamido-7-nitrobenzofurazan
Description
4-Acetamido-7-nitrobenzofurazan (CAS: Not explicitly provided) is a nitrobenzofurazan (NBD) derivative characterized by an acetamido (-NHCOCH₃) substituent at the 4-position and a nitro (-NO₂) group at the 7-position of the benzofurazan core. This compound belongs to a class of heterocyclic fluorophores widely utilized in bioimaging, molecular probes, and pharmaceutical research due to their chromogenic and fluorogenic properties.
The acetamido group enhances solubility in polar solvents compared to hydrophobic substituents (e.g., aryl or adamantyl groups) while retaining strong electron-withdrawing characteristics, which influence spectral properties such as UV-Vis absorption and fluorescence emission.
Properties
CAS No. |
18333-72-7 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
N-(4-nitro-2,1,3-benzoxadiazol-7-yl)acetamide |
InChI |
InChI=1S/C8H6N4O4/c1-4(13)9-5-2-3-6(12(14)15)8-7(5)10-16-11-8/h2-3H,1H3,(H,9,13) |
InChI Key |
XHIJYNJBIDVIND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves nucleophilic substitution reactions where amino derivatives are introduced to the benzofurazan core. The process generally proceeds via the following steps:
- Activation of NBD-Cl as a derivatizing reagent.
- Nucleophilic attack by amino groups of target molecules, such as amino acids or amines.
- Subsequent acylation to introduce the acetamido group.
Specific Preparation Methods
a. Direct Nucleophilic Substitution with Amino Precursors
The initial step involves reacting NBD-Cl with amino compounds under basic conditions to form amino-derivatives of benzofurazan. For example, amino acids or amines are reacted with NBD-Cl in suitable solvents, such as methanol, acetonitrile, or a mixture of water and organic solvents, with bases like sodium bicarbonate or sodium hydrogen carbonate to facilitate the substitution.
b. Acylation to Form the Acetamido Group
Post-derivatization, the amino group can be acylated using acetic anhydride or acetyl chloride to yield the acetamido derivative. This step often occurs after the initial substitution to ensure selective modification.
Representative Experimental Procedure
Note: The exact conditions depend on the specific amino precursor and desired derivative.
Reaction Conditions and Optimization
Solvent Systems
| Solvent System | Suitable for | Notes |
|---|---|---|
| Methanol & Water (1:1) | Glycine, phenylalanine derivatives | Optimal for amino acids with good solubility |
| Acetonitrile | Amines like furfurylamine, dehydroabietylamine | Provides better solubility for hydrophobic amines |
Base Catalysts
| Base | Usage | Advantages |
|---|---|---|
| Sodium bicarbonate | Mild, effective | Prevents side reactions, easy to remove |
| Sodium hydrogen carbonate | Similar to bicarbonate | Suitable for sensitive compounds |
Purification Techniques
- Recrystallization from aqueous ethanol.
- Chromatography on silica gel using ethyl acetate or DCM as eluents.
- Sublimation under vacuum for high purity.
Structural Characterization Data
The synthesized derivatives are characterized via UV-Vis, IR, NMR, and fluorescence spectroscopy to confirm structure and purity.
Notable Research Discoveries
- Scalability: Researchers demonstrated the scalable synthesis of benzofurazan derivatives, including the preparation of NBD-labeled peptides, with yields up to 85% using optimized conditions.
- Versatility: The NBD-Cl reagent reacts efficiently with a broad range of amines and amino acids, facilitating the synthesis of diverse derivatives, including This compound .
- Analytical Applications: The derivatives synthesized serve as fluorescent probes, with applications extending into bioimaging and analytical chemistry, underscoring the importance of robust preparation methods,.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | NBD-Cl + amino precursor | Methanol/water or acetonitrile | Room temp, base catalysis | 50–85% | Widely used for amino acids and amines |
| Acylation | Acetic anhydride | DCM or pyridine | Reflux or room temp | Variable | For acetamido group introduction |
| Large-scale synthesis | NBD-Cl + peptide precursors | Organic solvents + bases | Scaled-up conditions | Up to 60–70% | Demonstrated in therapeutic peptide derivatization |
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-7-nitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-amino-7-nitrobenzofurazan.
Reduction: Formation of 4-acetamido-7-aminobenzofurazan.
Substitution: Various substituted benzofurazan derivatives.
Scientific Research Applications
4-Acetamido-7-nitrobenzofurazan has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Biology: Employed in bioimaging and as a marker for studying biological processes.
Medicine: Investigated for its potential in drug development and diagnostic assays.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The mechanism of action of 4-acetamido-7-nitrobenzofurazan involves its ability to interact with specific molecular targets. The compound’s fluorescence properties are exploited in various assays, where it binds to target molecules and emits fluorescence upon excitation. This property is used to detect and quantify the presence of specific analytes in complex mixtures .
Comparison with Similar Compounds
Table 1: Comparative Properties of NBD Derivatives
Key Observations :
- UV-Vis Absorption: Electron-withdrawing groups (e.g., -NO₂, -NHCOCH₃) redshift λmax compared to -NH₂ (ABF).
- Fluorescence : Acetamido substitution likely enhances quantum yield relative to ABF due to reduced photooxidation.
- Hydrophobicity : Acetamido derivatives are less hydrophobic than aryl-substituted analogs (e.g., 3e) but more so than crown ether derivatives.
Q & A
Basic Research Questions
Q. What are the primary applications of 4-ANBD in analytical chemistry, and how can its fluorescence properties be optimized for amino acid derivatization?
- 4-ANBD is widely used as a fluorogenic derivatization reagent for amino acids and low-molecular-weight amines. Its nitrobenzofurazan core reacts selectively with primary amines and thiol groups, forming stable fluorescent adducts . To optimize fluorescence efficiency:
- pH : Reactions are most efficient in slightly alkaline conditions (pH 8–9), as the reagent’s electrophilicity increases.
- Temperature : Heating at 60–70°C for 10–30 minutes accelerates derivatization.
- Solvent : Use polar aprotic solvents like acetonitrile or DMF to enhance solubility .
Q. How does the substitution pattern (e.g., chloro vs. fluoro) on the benzofurazan core influence reactivity and fluorescence in derivatization reactions?
- The leaving group (Cl or F) at the 4-position determines reaction kinetics. NBD-Cl (4-chloro) reacts faster with amines due to the lower bond dissociation energy of C-Cl vs. C-F, but NBD-F (4-fluoro) offers better stability in aqueous media .
- Fluorescence intensity depends on the electron-withdrawing nitro group at the 7-position, which stabilizes the excited state. Substitution at the 4-position minimally affects emission wavelength (~530–550 nm) but alters quantum yield .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. DFT calculations) for 4-ANBD derivatives?
- Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or crystal packing forces. For example, in 4-chloro-7-nitrobenzofurazan, DFT calculations (B3LYP/6-311++G**) accurately predict vibrational modes but may underestimate solvation effects on chemical shifts .
- Methodological recommendation :
- Use hybrid functionals (e.g., CAM-B3LYP) with implicit solvent models (e.g., PCM) for DFT.
- Cross-validate with X-ray crystallography or IR spectroscopy to confirm molecular geometry .
Q. What experimental strategies mitigate low yields in the synthesis of 4-ANBD hydrazine derivatives?
- Low yields in hydrazine adduct formation (e.g., N-methyl-4-hydrazino-7-nitrobenzofurazan) are often due to competing hydrolysis or side reactions. Key optimizations include:
- Stoichiometry : Use a 2:1 molar ratio of hydrazine to 4-ANBD to favor nucleophilic substitution over hydrolysis.
- Reaction medium : Conduct reactions in anhydrous acetonitrile with NaHCO₃ to scavenge HCl byproducts .
- Temperature control : Maintain 40–50°C to balance reaction rate and stability of intermediates .
Q. How should researchers address conflicting reports on the selectivity of 4-ANBD for thiols vs. amines in complex biological matrices?
- Contradictions arise from matrix-specific interferences (e.g., glutathione in cellular lysates). A stepwise approach is recommended:
Pre-derivatization cleanup : Use solid-phase extraction (C18 columns) to remove competing thiols.
pH modulation : Perform derivatization at pH 7.4 to favor thiol reactivity or pH 9.0 for amines .
Validation : Confirm specificity via LC-MS/MS with stable isotope-labeled internal standards .
Methodological and Data Analysis Questions
Q. What chromatographic conditions are optimal for separating 4-ANBD-derivatized amino acids?
- Column : C18 reversed-phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
- Mobile phase : Gradient elution with 0.1% TFA in water (A) and acetonitrile (B).
- Detection : Fluorescence detection at λex/λem = 470/530 nm .
- Example gradient : 10–50% B over 20 minutes, flow rate 1.0 mL/min .
Q. How can time-resolved fluorescence spectroscopy enhance the sensitivity of 4-ANBD-based assays?
- Time-resolved detection minimizes autofluorescence from biological samples. For 4-ANBD derivatives:
- Use a delay time of 100 ns and gate width of 200 ns.
- Pair with lanthanide chelates (e.g., Eu³⁺) for Förster resonance energy transfer (FRET) applications .
Contradiction and Conflict Analysis
Q. How to interpret conflicting results in the solvent-dependent fluorescence quenching of 4-ANBD derivatives?
- Quenching mechanisms (static vs. dynamic) vary with solvent polarity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
